Z-2-Nal-chloromethylketone

Description

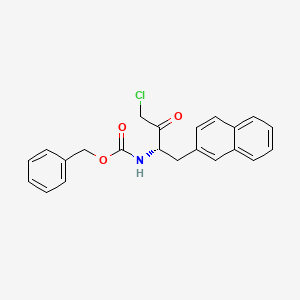

Z-2-Nal-chloromethylketone (CAS: 128019-71-6) is a synthetic chloromethylketone derivative with the molecular formula C₂₂H₂₀ClNO₃ and a molecular weight of 381.85 g/mol. It is characterized by a naphthylalanine (2-Nal) backbone linked to a chloromethylketone functional group, which confers reactivity toward nucleophilic residues (e.g., cysteine or serine in proteases). This compound is widely utilized in biochemical research as an irreversible protease inhibitor, particularly in studies targeting enzymes like trypsin or chymotrypsin .

Key properties include:

- Purity: >98% (HPLC)

- Applications: Protease inhibition, enzyme mechanism studies, and peptide synthesis research.

Properties

IUPAC Name |

benzyl N-[(2S)-4-chloro-1-naphthalen-2-yl-3-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClNO3/c23-14-21(25)20(24-22(26)27-15-16-6-2-1-3-7-16)13-17-10-11-18-8-4-5-9-19(18)12-17/h1-12,20H,13-15H2,(H,24,26)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGGQIBPEMUTCE-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC3=CC=CC=C3C=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-3-(2-Naphthyl)-L-alanine chloromethylketone typically involves the reaction of Z-3-(2-naphthyl)-3-chloro-2-propenal with various reagents. One common method involves the condensation of 3-chloro-3-(2-naphthyl)prop-2-enal with sulfanylacetic acid to produce naphthyl-substituted thiophene . Another method includes the reaction with aromatic amines to form naphthylimino enamines, which can undergo intramolecular cyclization to yield naphthyl-substituted quinolines .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Z-3-(2-Naphthyl)-L-alanine chloromethylketone undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.

Cyclization Reactions: It can undergo intramolecular cyclization to form heterocyclic compounds such as quinolines and thiophenes

Common Reagents and Conditions:

Aromatic Amines: Used in the formation of naphthylimino enamines.

Sulfanylacetic Acid: Utilized in the synthesis of naphthyl-substituted thiophenes.

Major Products:

Naphthyl-Substituted Quinolines: Formed through cyclization reactions with aromatic amines.

Naphthyl-Substituted Thiophenes: Produced via condensation with sulfanylacetic acid.

Scientific Research Applications

Scientific Research Applications

Z-2-Nal-chloromethylketone has diverse applications in scientific research:

1. Protease Inhibition

- This compound is primarily known for its role as a protease inhibitor. It has been shown to inhibit various proteases involved in critical biological processes, including cancer progression and inflammatory responses. The ability to covalently modify proteins through its reactive chloromethyl group allows for specific targeting of enzymes.

2. Enzyme Mechanism Studies

- Researchers utilize this compound to study enzyme mechanisms and interactions. By inhibiting specific proteases, scientists can gain insights into the biological pathways these enzymes regulate, which is crucial for understanding disease mechanisms and developing therapeutic strategies.

3. Drug Development

- The compound's properties have made it a candidate for drug development, particularly in targeting diseases where protease activity is dysregulated. Its potential as a therapeutic agent is being explored in various contexts, including cancer therapy and treatment of inflammatory diseases.

4. Chemical Biology

- In chemical biology, this compound serves as a valuable tool for modifying proteins and studying their functions. The ability to selectively inhibit proteases allows researchers to dissect complex biological systems and understand protein dynamics in health and disease.

Case Studies

Several studies have highlighted the significance of this compound in biological research:

1. Inhibition of Cancer-Related Proteases

- A study demonstrated that this compound effectively inhibits specific proteases linked to cancer progression. The compound showed promising results in reducing tumor cell proliferation by modulating protease activity.

2. Role in Inflammatory Responses

- Research indicated that this compound could inhibit proteases involved in inflammatory pathways, suggesting its potential as a therapeutic agent for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Z-3-(2-Naphthyl)-L-alanine chloromethylketone involves its reactivity with nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to participate in substitution and cyclization reactions, leading to the formation of various heterocyclic compounds. The molecular targets and pathways involved depend on the specific reactions and applications being explored.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Research Applications |

|---|---|---|---|---|---|

| This compound | 128019-71-6 | C₂₂H₂₀ClNO₃ | 381.85 | Chloromethylketone, naphthyl group | Protease inhibition, enzyme studies |

| Allylescaline Hydrochloride | 39201-76-8 | C₁₃H₂₀ClNO₃ | 273.73 | Phenethylamine, allyl, methoxy | Neuropharmacology, receptor studies |

| 4-Allyl-2,6-dimethoxyphenol | 6627-88-9 | C₁₁H₁₄O₃ | 194.23 | Methoxy phenol, allyl | Antioxidant synthesis, organic chemistry |

| Allyl Ether | 557-40-4 | C₆H₁₀O | 98.14 | Allyl ether | Solvent, polymer chemistry |

Structural and Functional Differences

This compound vs. Allylescaline Hydrochloride

- Structural divergence : While both contain chlorine and a ketone-like moiety, Allylescaline Hydrochloride is a phenethylamine derivative with allyl and methoxy groups, whereas this compound features a larger naphthylalanine backbone.

- Functional contrast : this compound’s chloromethylketone group enables covalent binding to proteases, whereas Allylescaline Hydrochloride’s phenethylamine structure suggests activity at serotonin or dopamine receptors, typical of psychoactive research compounds .

This compound vs. 4-Allyl-2,6-dimethoxyphenol The absence of chlorine and a ketone group in 4-Allyl-2,6-dimethoxyphenol limits its enzyme-targeting capability. Its methoxy phenol structure is more relevant to antioxidant or flavor chemistry applications .

This compound vs.

Biological Activity

Z-2-Nal-chloromethylketone, a chloromethyl ketone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes. This article reviews the compound's biological activity, including its mechanisms of action, effects on specific biological targets, and relevant case studies.

Chemical Structure and Properties

This compound (C22H20ClNO3) is characterized by a chloromethyl group attached to a ketone, which significantly influences its reactivity and interaction with biological targets. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C22H20ClNO3 |

| Molecular Weight | 373.85 g/mol |

| IUPAC Name | Z-2-(1-naphthyl)-1-(chloromethyl)ethanone |

This compound primarily functions as an enzyme inhibitor , particularly targeting serine proteases. Its mechanism involves the formation of a covalent bond with the active site serine residue of these enzymes, effectively blocking their activity. This inhibition is crucial in various biological processes, including inflammation and cancer progression.

Enzyme Inhibition Studies

Research has demonstrated that chloromethyl ketones can serve as potent inhibitors of human leukocyte elastase and other serine proteases. For instance, studies indicate that this compound exhibits significant inhibitory activity against elastase, with IC50 values indicating effective concentration ranges for inhibition .

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. In vitro experiments using human ovarian cancer cell lines (e.g., CAOV-1) showed that this compound can enhance cytotoxicity when used in combination with other agents like AdAMP. The observed synergy suggests that this compound may play a role in therapeutic strategies against ovarian cancer by modulating TNF signaling pathways .

Antimicrobial Properties

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Its derivatives have shown promising results against various bacterial strains, indicating potential applications in treating infections caused by resistant pathogens . The compound's ability to disrupt bacterial protein synthesis through enzyme inhibition underlines its relevance in antibiotic development.

Case Studies

- Inhibition of Elastase : A study focused on peptide chloromethyl ketones demonstrated that this compound effectively inhibited elastase activity, showcasing its potential in managing inflammatory diseases where elastase plays a critical role .

- Synergistic Effects in Cancer Treatment : Research indicated that combining this compound with other chemotherapeutic agents resulted in enhanced efficacy against ovarian cancer cells, suggesting its utility in combination therapy protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.